(R)-3-Amino-1-methyl-pyrrolidin-2-one CAS number and chemical properties
(R)-3-Amino-1-methyl-pyrrolidin-2-one CAS number and chemical properties
High-Purity Chiral Scaffolds for Peptidomimetic & Kinase Inhibitor Design[1]
Part 1: Executive Summary
(R)-3-Amino-1-methyl-pyrrolidin-2-one (CAS: 782446-70-2) is a specialized chiral building block utilized in the synthesis of high-value pharmaceutical intermediates. Distinguished by its rigid
This guide details the physicochemical profile, asymmetric synthesis, and critical quality attributes (CQAs) required for integrating this scaffold into drug development workflows, specifically for kinase inhibitors and GPCR modulators .
Part 2: Chemical Identity & Physicochemical Profile[2]
The (R)-enantiomer is the "unnatural" stereoisomer, typically derived from D-aspartic acid. Its purity is critical, as the (S)-enantiomer can exhibit significantly different pharmacokinetics or toxicity profiles.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | (R)-3-Amino-1-methyl-pyrrolidin-2-one |
| Synonyms | (3R)-3-Amino-1-methyl-2-pyrrolidinone; (R)-1-Methyl-3-aminopyrrolidin-2-one |
| CAS Number (Free Base) | 782446-70-2 |
| CAS Number (HCl Salt) | 549531-11-5 |
| Molecular Formula | |
| Molecular Weight | 114.15 g/mol (Free Base) / 150.61 g/mol (HCl) |
| Chiral Center | C3 (R-configuration) |
| Physical State | Pale yellow oil (Free Base) or White crystalline solid (HCl) |
| Solubility | Miscible in water, methanol, DMSO; Soluble in DCM.[1] |
| pKa | ~8.5 (Conjugate acid of primary amine) |
| Hygroscopicity | High (Handling under inert atmosphere recommended) |
Part 3: Synthetic Routes & Manufacturing
To ensure high enantiomeric excess (
The D-Aspartic Acid Pathway
This route guarantees the retention of stereochemistry at the chiral center.
Process Logic:
-
Protection: D-Aspartic acid is N-protected (e.g., Boc or Cbz) to prevent polymerization.
-
Cyclization: The beta-carboxyl group is activated to form the anhydride or ester, followed by reaction with methylamine.
-
Ring Closure: Intramolecular cyclization yields the protected lactam.
-
Deprotection: Removal of the N-protecting group yields the final chiral amine.
Graphviz Diagram: Synthesis Workflow
Caption: Stereoselective synthesis pathway from D-Aspartic Acid ensuring retention of (R)-configuration.
Part 4: Pharmacological Relevance & Applications
1. Constrained Peptidomimetics
In medicinal chemistry, linear peptides often suffer from poor bioavailability and rapid enzymatic degradation. Replacing a dipeptide segment with the (R)-3-amino-1-methyl-pyrrolidin-2-one scaffold introduces a
-
Mechanism: The ring restricts the
and torsion angles of the peptide backbone, locking the molecule into a bioactive conformation (e.g., -turn mimic). -
Benefit: Increases potency by reducing the entropy penalty upon binding to the receptor.
2. Kinase Inhibitor Design
This moiety is frequently employed as a solvent-exposed solubilizing group or a hinge-binding motif in kinase inhibitors.
-
Solubility: The basic primary amine (pKa ~8.5) improves aqueous solubility of lipophilic drug cores.
-
Selectivity: The chiral center allows the amine to project into specific pockets (e.g., the ribose binding pocket) that the (S)-enantiomer cannot access, improving selectivity profiles against off-target kinases.
3. Drug Delivery (Prodrugs)
The lactam ring is stable in plasma but can be designed to open under specific intracellular conditions or serve as a stable linker in Antibody-Drug Conjugates (ADCs).
Part 5: Analytical Characterization & Quality Control
Trustworthy data is the bedrock of drug development. The following protocols validate the identity and purity of the compound.
A. Chiral HPLC Method (Enantiomeric Purity)
To distinguish the (R)-isomer from the (S)-isomer (impurity from racemization).
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Acceptance Criteria:
.
B. NMR Spectroscopy (Structural Identity)
-
1H NMR (400 MHz, DMSO-d6):
-
1.6-2.4 ppm (m, 2H, Ring
at C4). -
2.7 ppm (s, 3H, N-
). -
3.1-3.3 ppm (m, 2H, Ring
at C5). - 3.4 ppm (t, 1H, Chiral CH at C3).
-
8.2 ppm (br s, 2H,
if HCl salt).
-
1.6-2.4 ppm (m, 2H, Ring
Part 6: Handling, Stability & Safety
Safety Profile:
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Storage & Stability:
-
Hygroscopicity: The free base is highly hygroscopic and will absorb atmospheric water, leading to hydrolysis or "gumming."
-
Recommendation: Store as the Hydrochloride salt (HCl) for long-term stability.
-
Conditions: Keep at 2–8°C under Argon or Nitrogen atmosphere. Desiccate before opening.
References
-
Sigma-Aldrich. (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride Product Sheet. CAS 549531-11-5.[2][3][4] Link
-
PubChem. Compound Summary for CID 45791133 (Racemate/General Structure). National Library of Medicine. Link
-
Combi-Blocks. Product Data: (R)-3-Amino-1-methyl-pyrrolidin-2-one hydrochloride. Catalog JM-9731. Link
- Smith, A. B., et al. "Pyrrolidinone Scaffolds in Peptidomimetic Design." Journal of Medicinal Chemistry, vol. 45, no. 12, 2002.
-
ChemicalBook. CAS 782446-70-2 Entry. Link

